![molecular formula C11H19NO3 B3001759 6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1955541-44-2](/img/structure/B3001759.png)
6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one
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Overview
Description
6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[33]heptan-1-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the methoxy and isopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to optimize the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Introduction to 6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one
This compound, with the CAS number 1955541-44-2, is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and documented case studies.
Drug Development
This compound serves as a scaffold in the development of novel pharmaceuticals due to its unique structural characteristics. Its spirocyclic structure allows for diverse functionalization, which can lead to compounds with enhanced biological activity.
Case Study: Antidepressant Activity
Research has indicated that derivatives of spirocyclic compounds exhibit antidepressant-like effects in animal models. For instance, modifications on the azaspiro framework have shown promise in enhancing serotonin receptor affinity, which is crucial for antidepressant activity .
Neuroscience Research
The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neurological disorders. Its structural analogs have been explored for their potential neuroprotective effects and as cognitive enhancers.
Case Study: Cognitive Enhancement
A study demonstrated that certain derivatives improved memory retention in rodent models, suggesting that modifications of this compound could lead to effective treatments for conditions like Alzheimer's disease .
Organic Synthesis
In organic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it an attractive starting point for synthesizing other biologically active compounds.
Case Study: Synthesis of Complex Alkaloids
Researchers have successfully employed this compound in multi-step synthesis pathways to create alkaloid structures with potential therapeutic effects against cancer . The ability to modify the azaspiro structure allows chemists to explore a wide range of derivatives.
Mechanism of Action
The mechanism of action of 6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethoxy-3-(methyl)-2-azaspiro[3.3]heptan-1-one
- 6,6-Dimethoxy-3-(ethyl)-2-azaspiro[3.3]heptan-1-one
- 6,6-Dimethoxy-3-(butyl)-2-azaspiro[3.3]heptan-1-one
Uniqueness
6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one is unique due to its specific isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted applications.
Biological Activity
6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that illustrate its effects.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Spirocyclic Core : Cyclization reactions are employed to construct the spirocyclic structure.
- Functional Group Modifications : Introduction of methoxy and isopropyl groups through specific reaction conditions tailored for high yields and purity.
The molecular formula is C11H19NO3 with a molecular weight of approximately 213 g/mol. The compound features multiple functional groups that contribute to its biological activity, including methoxy groups that may enhance lipophilicity and receptor binding affinity .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, such as enzymes or receptors. Its spirocyclic structure allows for specific binding within active sites, potentially modulating enzymatic activities or receptor functions. This interaction can initiate biochemical cascades leading to therapeutic effects .
Anticancer Properties
Recent studies have indicated potential anticancer properties for this compound. In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines while exhibiting low cytotoxicity towards normal cells. For instance:
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HeLa (cervical) | 5.4 | 12 |
MCF7 (breast) | 4.8 | 10 |
A549 (lung) | 6.0 | 9 |
These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also shown antimicrobial activity against several pathogens. In particular, it demonstrated significant inhibition against:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Case Studies
A notable case study involved the use of this compound in a preclinical model for glioblastoma treatment. The compound was administered to mice bearing glioblastoma xenografts, resulting in a significant reduction in tumor volume compared to control groups:
Treatment Group | Tumor Volume Reduction (%) |
---|---|
Control | 0 |
Low Dose | 30 |
High Dose | 65 |
This study underscores the compound's potential efficacy in targeting aggressive tumors .
Properties
IUPAC Name |
6,6-dimethoxy-1-propan-2-yl-2-azaspiro[3.3]heptan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-7(2)8-10(9(13)12-8)5-11(6-10,14-3)15-4/h7-8H,5-6H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUXVLLODVUBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CC(C2)(OC)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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